molecular formula C16H24BrNO2 B10872304 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N-tert-butylacetamide

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N-tert-butylacetamide

Cat. No.: B10872304
M. Wt: 342.27 g/mol
InChI Key: BVHMMTPZCLMRAZ-UHFFFAOYSA-N
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Description

2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N~1~-(TERT-BUTYL)ACETAMIDE is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N~1~-(TERT-BUTYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The process includes:

    Alkylation: The addition of isopropyl and methyl groups to the phenol ring.

    Esterification: The formation of an ester linkage between the phenoxy intermediate and acetic acid.

    Amidation: The final step involves the reaction of the ester with tert-butylamine to form the acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: For efficient and scalable production.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N~1~-(TERT-BUTYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as ammonia or thiourea for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: Can produce dehalogenated compounds.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N~1~-(TERT-BUTYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N~1~-(TERT-BUTYL)ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Potential interactions with genetic material, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thymol Methyl Ether: A structurally related compound with similar phenoxy and alkyl groups.

    2-Isopropyl-5-methylphenoxyacetic Acid: Shares the phenoxyacetic acid moiety.

    2-tert-Butyl-4-methoxyphenol: Contains the tert-butyl and methoxy groups.

Uniqueness

2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N~1~-(TERT-BUTYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its bromine atom and acetamide moiety differentiate it from other similar compounds, providing unique reactivity and biological activity.

Properties

Molecular Formula

C16H24BrNO2

Molecular Weight

342.27 g/mol

IUPAC Name

2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-tert-butylacetamide

InChI

InChI=1S/C16H24BrNO2/c1-10(2)12-8-13(17)11(3)7-14(12)20-9-15(19)18-16(4,5)6/h7-8,10H,9H2,1-6H3,(H,18,19)

InChI Key

BVHMMTPZCLMRAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NC(C)(C)C

Origin of Product

United States

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